molecular formula C20H20Br4O6 B2846442 2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 40100-11-6

2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine

Cat. No.: B2846442
CAS No.: 40100-11-6
M. Wt: 675.99
InChI Key: ZFNKSTYKNGWSLK-UHFFFAOYSA-N
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Description

The compound “2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine” is a type of host-guest chemistry compound . It has a molecular weight of 675.98 and a molecular formula of C20H20Br4O6 .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of pyridine, quinoline, and zinc, with heating for 24 hours . Another method involves the use of tetrakis (triphenylphosphine) palladium (0) and triethylamine in N,N-dimethyl-formamide at 140℃ for 60 hours . Further methods involve the use of copper in N,N-dimethyl-formamide at 120℃ for 16 hours , and the use of tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in 1,2-dimethoxyethane with water for 48 hours under reflux .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of heavy atoms (30), aromatic heavy atoms (12), and H-bond acceptors (6.0) . The compound has a molar refractivity of 126.82 and a topological polar surface area (TPSA) of 55.38 Ų .


Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP2C9 . The compound has a lipophilicity log Po/w (iLOGP) of 4.48 . It is poorly soluble, with a water solubility Log S (ESOL) of -7.95 .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis and Metal Complexes : The compound has been utilized in the synthesis of macrocyclic polyethers, which have shown the ability to form crystalline complexes with alkali and alkaline earth metals, indicating its potential use in coordination chemistry (Parsons, 1975).

  • Derivative Synthesis : Derivatives of this macrocyclic polyether, including tetrazol-1-yl and 5-methyltetrazol-1-yl substituents, have been synthesized. These derivatives could have applications in various fields of chemical research (Ostrovskii et al., 2016).

  • Indium Complex Formation : The macrocycle forms adducts with indium compounds, which could be significant in materials science and inorganic chemistry (Taylor, Tuck, & Victoriano, 1981).

Chemical Properties and Applications

  • Electrochemical Studies : The compound has been studied in polarography, revealing insights into its complexation reactions and stability constants in various solvents. This can be important for understanding its behavior in non-aqueous solutions (Lada, Urbańczyk, & Kalinowski, 1990).

  • Crystallographic Analysis : Its complexation with various metals has been studied, and the molecular structures of these complexes have been determined using X-ray crystallography, which can be useful in the field of crystal engineering (Smith & Taylor, 2022).

  • Thermodynamic Stability : Research has been conducted on the thermal stability of this compound and its correlation with molecular and crystal structure, which is crucial for its application in materials science (Battaglia et al., 1987).

Biological and Environmental Applications

  • Toxicity and Uptake Studies : Although related to environmental impact, it's worth noting studies on cyclic nitramine explosives similar in structure, providing insights into their accumulation and toxicity in biological systems (Rocheleau et al., 2008).

Safety and Hazards

The compound has a safety signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

11,12,24,25-tetrabromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Br4O6/c21-13-9-17-18(10-14(13)22)29-7-3-26-4-8-30-20-12-16(24)15(23)11-19(20)28-6-2-25-1-5-27-17/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNKSTYKNGWSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2OCCOCCOC3=CC(=C(C=C3OCCO1)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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